2-(1-Ethylpropyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
2-(1-Ethylpropyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
628273-90-5
VCID:
VC0385518
InChI:
InChI=1S/C17H21N3O/c1-4-13(5-2)16-20-15(11-18)17(21-16)19-12(3)14-9-7-6-8-10-14/h6-10,12-13,19H,4-5H2,1-3H3
SMILES:
CCC(CC)C1=NC(=C(O1)NC(C)C2=CC=CC=C2)C#N
Molecular Formula:
C17H21N3O
Molecular Weight:
283.37g/mol
2-(1-Ethylpropyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
CAS No.: 628273-90-5
Main Products
VCID: VC0385518
Molecular Formula: C17H21N3O
Molecular Weight: 283.37g/mol
CAS No. | 628273-90-5 |
---|---|
Product Name | 2-(1-Ethylpropyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile |
Molecular Formula | C17H21N3O |
Molecular Weight | 283.37g/mol |
IUPAC Name | 2-pentan-3-yl-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Standard InChI | InChI=1S/C17H21N3O/c1-4-13(5-2)16-20-15(11-18)17(21-16)19-12(3)14-9-7-6-8-10-14/h6-10,12-13,19H,4-5H2,1-3H3 |
Standard InChIKey | KMYFLFUWXSRAQB-UHFFFAOYSA-N |
SMILES | CCC(CC)C1=NC(=C(O1)NC(C)C2=CC=CC=C2)C#N |
Canonical SMILES | CCC(CC)C1=NC(=C(O1)NC(C)C2=CC=CC=C2)C#N |
PubChem Compound | 4700369 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume